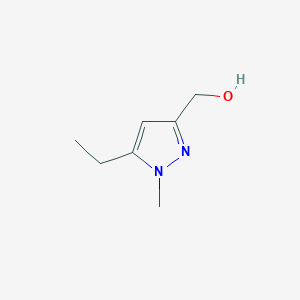

(5-Ethyl-1-methyl-1H-pyrazol-3-yl)methanol

Description

BenchChem offers high-quality (5-Ethyl-1-methyl-1H-pyrazol-3-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Ethyl-1-methyl-1H-pyrazol-3-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H12N2O |

|---|---|

Molecular Weight |

140.18 g/mol |

IUPAC Name |

(5-ethyl-1-methylpyrazol-3-yl)methanol |

InChI |

InChI=1S/C7H12N2O/c1-3-7-4-6(5-10)8-9(7)2/h4,10H,3,5H2,1-2H3 |

InChI Key |

VUXBCYRZWBSZND-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=NN1C)CO |

Origin of Product |

United States |

Foundational & Exploratory

Comprehensive Synthesis Guide: (5-Ethyl-1-methyl-1H-pyrazol-3-yl)methanol

Executive Summary

(5-Ethyl-1-methyl-1H-pyrazol-3-yl)methanol (CAS: 1345417-60-2) is a critical heterocyclic building block employed in the discovery of small-molecule kinase inhibitors and anti-inflammatory agents. Its structural core—a 1,3,5-substituted pyrazole—provides a rigid scaffold for orienting pharmacophores in 3D space.

This technical guide details the robust synthesis of this target starting from commodity chemicals. The route prioritizes scalability and mechanistic understanding, specifically addressing the challenge of regioselectivity during the pyrazole ring formation—a common pitfall in Knorr-type syntheses.

Key Chemical Properties

| Property | Value |

| IUPAC Name | (5-Ethyl-1-methyl-1H-pyrazol-3-yl)methanol |

| Molecular Formula | C₇H₁₂N₂O |

| Molecular Weight | 140.18 g/mol |

| Key Functionality | Primary Alcohol (C3), Ethyl Group (C5), N-Methyl (N1) |

Retrosynthetic Analysis

The synthesis is best approached via a Linear Strategy focusing on the construction of the pyrazole ring followed by functional group interconversion (FGI).

-

Target Disconnection: The primary alcohol is derived from the reduction of the corresponding ester: Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate .[1]

-

Ring Disconnection: The pyrazole core is synthesized via a condensation reaction between a hydrazine derivative and a 1,3-dielectrophile.

-

Precursors:

-

Nucleophile: Methylhydrazine (

). -

Electrophile: Ethyl 2,4-dioxohexanoate (derived from 2-butanone and diethyl oxalate).

-

Figure 1: Retrosynthetic logic flow from target alcohol to commodity precursors.

Route Selection & Mechanistic Insight[3][4]

The Regioselectivity Challenge

The reaction of Methylhydrazine with Ethyl 2,4-dioxohexanoate is the critical step.[1][2] Because the electrophile is unsymmetrical (possessing a ketone at C4 and an

-

1-Methyl-5-ethyl-3-carboxylate (Target Isomer)

-

1-Methyl-3-ethyl-5-carboxylate (Undesired Isomer)

Mechanistic Driver: Regioselectivity is governed by the relative nucleophilicity of the hydrazine nitrogens and the electrophilicity of the dicarbonyl centers.

-

Methylhydrazine: The terminal

group is more nucleophilic than the substituted -

Ethyl 2,4-dioxohexanoate: The

-keto ester carbonyl (C2) is highly electrophilic due to the adjacent ester group, while the ketone (C4) is less electrophilic.

To favor the 5-ethyl-3-carboxylate (Target), the reaction must proceed via the attack of the more nucleophilic

Note: While this electronic argument holds, solvent effects and protonation states often lead to mixtures (typically 3:1 to 4:1 ratios). Chromatographic separation is a mandatory unit operation in this workflow.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 2,4-dioxohexanoate

Reaction Type: Claisen Condensation Objective: Create the 1,3-dicarbonyl backbone.

Reagents:

-

2-Butanone (1.0 eq)

-

Diethyl oxalate (1.1 eq)

-

Sodium ethoxide (NaOEt) (1.2 eq)

-

Ethanol (anhydrous)

-

Sulfuric acid (for neutralization)

Protocol:

-

Setup: Charge a dry 3-neck round-bottom flask with anhydrous ethanol and add sodium metal (or commercial NaOEt) under

atmosphere to generate sodium ethoxide. Cool to 0°C.[3] -

Addition: Mix 2-butanone and diethyl oxalate. Add this mixture dropwise to the NaOEt solution over 1 hour, maintaining temperature <10°C.

-

Insight: Slow addition prevents self-condensation of the ketone.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours. The solution typically turns yellow/orange.

-

Workup: Acidify the mixture with dilute

to pH 2–3. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over -

Purification: Vacuum distillation is recommended to obtain the pure diketoester as a pale yellow oil.

Step 2: Cyclization to Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate

Reaction Type: Knorr Pyrazole Synthesis Objective: Form the heteroaromatic ring with correct regiochemistry.

Reagents:

-

Methylhydrazine (1.05 eq)

-

Ethanol (Solvent)

-

Acetic Acid (Catalytic, optional)

Protocol:

-

Setup: Dissolve Ethyl 2,4-dioxohexanoate in Ethanol (0.5 M concentration). Cool to 0°C.[3]

-

Addition: Add Methylhydrazine dropwise.

-

Safety: Methylhydrazine is toxic and potentially explosive; handle in a fume hood.

-

Control: Maintain 0°C to favor kinetic control, which often enhances regioselectivity toward the attack of

on the most electrophilic carbonyl (C2).

-

-

Reaction: Stir at 0°C for 2 hours, then warm to RT and stir for 12 hours.

-

Workup: Concentrate the solvent in vacuo. The residue will contain a mixture of the target (5-ethyl) and the isomer (3-ethyl).

-

Purification (Critical):

-

Perform Flash Column Chromatography (Silica gel).[6]

-

Eluent: Hexane:Ethyl Acetate gradient (starts 95:5 -> 80:20).

-

Identification: The 1-methyl-5-ethyl isomer typically elutes after the 1-methyl-3-ethyl isomer due to the steric shielding of the N-methyl group by the adjacent ethyl group, affecting interaction with silica, though this can vary. Use NMR to confirm.

-

Target NMR Signature (

): Look for the quartet of the ethyl group at C5. In the 5-ethyl isomer, the

-

Step 3: Reduction to (5-Ethyl-1-methyl-1H-pyrazol-3-yl)methanol

Reaction Type: Hydride Reduction Objective: Convert the ester to the primary alcohol.[1]

Reagents:

-

Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate (Pure isomer)

-

Lithium Aluminum Hydride (

) (1.5 eq) -

Tetrahydrofuran (THF) (Anhydrous)

Protocol:

-

Setup: Suspend

in anhydrous THF under Argon/Nitrogen at 0°C. -

Addition: Dissolve the pyrazole ester in THF and add dropwise to the hydride suspension.

-

Observation: Gas evolution (

) will occur.

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to RT for 2 hours. Monitor by TLC (Ester spot disappears; polar Alcohol spot appears).

-

Quench (Fieser Method): Cool to 0°C. Carefully add:

-

mL water (where

- mL 15% NaOH

- mL water

-

mL water (where

-

Workup: Filter the granular white precipitate through Celite. Dry the filtrate over

and concentrate. -

Final Purification: Recrystallization from EtOAc/Hexane or short column chromatography if necessary.

Analytical Characterization

Expected Data for Target Alcohol

| Technique | Expected Signals / Value |

| 1H NMR (400 MHz, CDCl3) | |

| MS (ESI+) | [M+H]+ = 141.1 |

| Appearance | White to off-white solid or viscous oil |

Distinguishing Regioisomers (Step 2 Ester)

-

NOE (Nuclear Overhauser Effect): This is the gold standard for confirmation.

-

Target (1-Methyl-5-Ethyl): Strong NOE correlation between

protons and the Ethyl -

Undesired (1-Methyl-3-Ethyl): Strong NOE correlation between

protons and the Pyrazole-H4 proton; no correlation with Ethyl group.

-

Workflow Visualization

Figure 2: Step-by-step experimental workflow emphasizing the critical purification step.

References

-

BenchChem. (5-Ethyl-1-methyl-1H-pyrazol-3-yl)methanol: Synthesis and Applications. Retrieved from

-

Gosselin, F., et al. (2006).[7] Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles.[7] Synlett, 2006(19), 3267-3270. (Provides mechanistic basis for regioselectivity in pyrazole synthesis). Retrieved from

-

ChemicalBook. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis. (Illustrates the standard Knorr conditions and isomer challenges). Retrieved from

-

PubChem. (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol Compound Summary. (For physical property verification). Retrieved from

Sources

- 1. (5-Ethyl-1-methyl-1H-pyrazol-3-yl)methanol | Benchchem [benchchem.com]

- 2. Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate | 128537-26-8 | Benchchem [benchchem.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]

- 5. US11891404B2 - Substituted macrocyclic indole derivatives - Google Patents [patents.google.com]

- 6. US20240182487A1 - Macrocycles and their use - Google Patents [patents.google.com]

- 7. Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles [organic-chemistry.org]

An In-depth Technical Guide to (5-Ethyl-1-methyl-1H-pyrazol-3-yl)methanol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Ethyl-1-methyl-1H-pyrazol-3-yl)methanol is a substituted pyrazole derivative of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds.[1][2][3] This technical guide provides a comprehensive overview of the chemical properties, a detailed synthesis protocol, and a discussion of the potential applications of (5-Ethyl-1-methyl-1H-pyrazol-3-yl)methanol, offering a valuable resource for researchers engaged in the design and development of novel therapeutics.

Introduction

Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are a cornerstone of medicinal chemistry.[1] Their unique structural and electronic properties allow for diverse functionalization, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[3][4] The introduction of a hydroxymethyl group, as seen in (5-Ethyl-1-methyl-1H-pyrazol-3-yl)methanol, provides a versatile handle for further chemical modification, enabling the exploration of structure-activity relationships and the development of new chemical entities.[5] This guide will delve into the specific characteristics of this compound, providing a foundation for its application in research and drug development.

Physicochemical Properties

While specific experimental data for (5-Ethyl-1-methyl-1H-pyrazol-3-yl)methanol is not widely available in the literature, its properties can be inferred from its structure and data from closely related analogs.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂N₂O | [5] |

| Molecular Weight | 140.18 g/mol | [5] |

| InChI Key | VUXBCYRZWBSZND-UHFFFAOYSA-N | [5] |

| CAS Number | Not available | N/A |

Note: The lack of a specific CAS number highlights the novelty of this particular isomer. Researchers should exercise caution when searching for this compound and may need to rely on its systematic name or InChI key.

The presence of the hydroxyl group is expected to increase the compound's polarity and potential for hydrogen bonding, influencing its solubility in various solvents. The pyrazole ring itself is aromatic, contributing to the molecule's overall stability.

Synthesis and Characterization

The synthesis of (5-Ethyl-1-methyl-1H-pyrazol-3-yl)methanol can be achieved through a two-step process involving the Knorr pyrazole synthesis to create a key precursor, followed by the reduction of the ester functionality.[5]

Retrosynthetic Analysis

A retrosynthetic approach reveals a logical pathway to the target molecule. The primary alcohol can be obtained by the reduction of the corresponding carboxylic acid ester, ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate. This ester, in turn, can be synthesized via the Knorr pyrazole synthesis from a 1,3-dicarbonyl compound and methylhydrazine.[5]

Caption: Retrosynthetic analysis of (5-Ethyl-1-methyl-1H-pyrazol-3-yl)methanol.

Experimental Protocol

Step 1: Synthesis of Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate (Precursor)

This step employs the Knorr pyrazole synthesis, a classic and versatile method for constructing pyrazole rings.[6][7][8]

-

Reactants:

-

Ethyl 2,4-dioxohexanoate

-

Methylhydrazine

-

Ethanol (as solvent)

-

Glacial Acetic Acid (as catalyst)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl 2,4-dioxohexanoate (1.0 eq) in absolute ethanol.

-

Add methylhydrazine (1.0 eq) to the solution. Caution: Hydrazine derivatives are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

-

Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).

-

Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours.

-

Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate. The CAS number for this precursor is 165744-14-9.[4]

-

Step 2: Synthesis of (5-Ethyl-1-methyl-1H-pyrazol-3-yl)methanol (Target Compound)

This step involves the reduction of the ester group of the precursor to a primary alcohol using a powerful reducing agent.[9]

-

Reactants:

-

Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF) (as solvent)

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄, approx. 2.0 eq) in anhydrous THF. Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care and away from moisture.

-

Cool the suspension to 0°C in an ice bath.

-

Dissolve ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates the complete consumption of the starting material.

-

Carefully quench the reaction by slowly and sequentially adding water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, while cooling the flask in an ice bath.

-

Filter the resulting aluminum salts and wash them thoroughly with THF or ethyl acetate.

-

Combine the organic filtrates and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude (5-Ethyl-1-methyl-1H-pyrazol-3-yl)methanol.

-

Further purification can be achieved by column chromatography on silica gel.

-

Caption: Synthetic workflow for (5-Ethyl-1-methyl-1H-pyrazol-3-yl)methanol.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the following are predicted spectroscopic characteristics based on the structure and data from analogous compounds.

-

¹H NMR:

-

A singlet for the pyrazole C4-H.

-

A singlet for the N-methyl protons.

-

A quartet and a triplet for the C5-ethyl group.

-

A singlet for the hydroxymethyl (-CH₂OH) protons, which may exchange with D₂O.

-

A broad singlet for the hydroxyl (-OH) proton, which will also exchange with D₂O.

-

-

¹³C NMR:

-

Signals for the two quaternary carbons of the pyrazole ring (C3 and C5).

-

A signal for the C4 carbon of the pyrazole ring.

-

A signal for the N-methyl carbon.

-

Signals for the ethyl group carbons.

-

A signal for the hydroxymethyl carbon.

-

-

IR Spectroscopy:

-

A broad O-H stretching band in the region of 3200-3600 cm⁻¹.

-

C-H stretching bands for the alkyl groups.

-

C=N and C=C stretching vibrations characteristic of the pyrazole ring.

-

A C-O stretching band for the primary alcohol.

-

-

Mass Spectrometry:

-

A molecular ion peak (M⁺) corresponding to the molecular weight of 140.18 g/mol .

-

Fragmentation patterns corresponding to the loss of a hydroxyl group, an ethyl group, or other characteristic fragments.

-

Reactivity and Potential Applications

The (5-Ethyl-1-methyl-1H-pyrazol-3-yl)methanol molecule possesses two key reactive sites: the pyrazole ring and the hydroxymethyl group.

Reactivity of the Pyrazole Ring

The pyrazole ring is an aromatic system, and its reactivity towards electrophilic substitution is influenced by the substituents. The N-methyl and C5-ethyl groups are electron-donating, which can affect the regioselectivity of electrophilic attack.

Reactivity of the Hydroxymethyl Group

The hydroxymethyl group is a versatile functional handle that can be readily transformed into other functional groups, such as:

-

Ethers: By Williamson ether synthesis.

-

Esters: By reaction with carboxylic acids or their derivatives.

-

Halides: By reaction with halogenating agents (e.g., SOCl₂, PBr₃), which can then be used in nucleophilic substitution reactions to introduce a wide range of functionalities.[5]

Potential Applications in Drug Discovery

Given the wide range of biological activities associated with pyrazole derivatives, (5-Ethyl-1-methyl-1H-pyrazol-3-yl)methanol and its derivatives are promising candidates for screening in various therapeutic areas:

-

Anti-inflammatory Agents: Many pyrazole-containing compounds exhibit potent anti-inflammatory properties.

-

Anticancer Agents: The pyrazole scaffold is found in several anticancer drugs, and new derivatives are continuously being explored for their cytotoxic and antiproliferative activities.

-

Antimicrobial Agents: Pyrazole derivatives have shown efficacy against a variety of bacterial and fungal strains.

-

Agrochemicals: The pyrazole core is also present in some commercial pesticides and herbicides.[5]

Conclusion

(5-Ethyl-1-methyl-1H-pyrazol-3-yl)methanol is a valuable building block for the synthesis of novel pyrazole derivatives with potential applications in drug discovery and materials science. This guide has provided a detailed, albeit partially predictive, overview of its chemical properties and a robust synthetic protocol based on established chemical principles. The versatility of the hydroxymethyl group allows for the creation of diverse chemical libraries, which can be screened for a wide range of biological activities. Further research to fully characterize this compound and explore its pharmacological profile is warranted and encouraged.

References

-

Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved March 7, 2026, from [Link]

- El-Faham, A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4995.

- Journal of Chemical and Pharmaceutical Research. (2014). Synthesis, characterization and biological activity of certain Pyrazole derivatives. J. Chem. Pharm. Res., 6(5), 1184-1191.

- Kumar, V., & Yadav, S. (2017). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of ChemTech Research, 10(9), 837-854.

- BenchChem. (2025).

- Journal of Chemical Health Risks. (2024).

-

Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved March 7, 2026, from [Link]

-

Knorr Pyrazole Synthesis. (n.d.). Retrieved March 7, 2026, from [Link]

- Fisher Scientific. (2025).

- ResearchG

-

U.S. Environmental Protection Agency. (n.d.). Ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate Properties. Retrieved March 7, 2026, from [Link]

-

Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Reddit. (2022, January 9). Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps). Retrieved from [Link]

-

NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. Retrieved March 7, 2026, from [Link]

-

NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. Retrieved March 7, 2026, from [Link]

-

NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. Retrieved March 7, 2026, from [Link]

-

PubChem. (n.d.). (1H-Pyrazol-3-yl)methanol. Retrieved March 7, 2026, from [Link]

- ACG Publications. (2025, August 31). Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors.

-

Chemistry Steps. (2024, November 28). Reduction of Carboxylic Acids and Their Derivatives. Retrieved from [Link]

- Dube, P. N., et al. (2025).

- The Royal Society of Chemistry. (n.d.).

-

PubChemLite. (n.d.). Ethyl 5-methyl-1h-pyrazole-3-carboxylate. Retrieved March 7, 2026, from [Link]

-

PubChem. (n.d.). (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol. Retrieved March 7, 2026, from [Link]

-

eCrystals. (2008, January 31). (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol. Retrieved from [Link]

- ResearchGate. (2014, May 8).

- Potopnyk, M. A., et al. (2017). Synthesis and properties of ethyl 1-aryl-5-methyl-4-[1-(phenylhydrazinylidene)ethyl]-1H-pyrazole-3-carboxylates. Russian Journal of Organic Chemistry, 53(1), 62-65.

-

NIST. (n.d.). Ethyl 5-amino-1-methylpyrazole-4-carboxylate. Retrieved March 7, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 3. jchr.org [jchr.org]

- 4. researchgate.net [researchgate.net]

- 5. (5-Ethyl-1-methyl-1H-pyrazol-3-yl)methanol | Benchchem [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]

- 8. name-reaction.com [name-reaction.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

(5-Ethyl-1-methyl-1H-pyrazol-3-yl)methanol CAS number and structure

[1]

Executive Summary

(5-Ethyl-1-methyl-1H-pyrazol-3-yl)methanol (CAS: 709674-67-9 ) is a functionalized heterocyclic scaffold widely utilized in the synthesis of pharmaceutical agents, particularly kinase inhibitors and anti-inflammatory drugs.[1] Distinguished by its 1,3,5-substitution pattern, this compound serves as a critical "linker" or "head group" in fragment-based drug design (FBDD). Its primary alcohol functionality allows for facile conversion into aldehydes, halides, or amines, enabling the rapid expansion of chemical libraries.

Chemical Identity & Structural Analysis

Precise structural identification is paramount due to the prevalence of regioisomers in pyrazole chemistry (specifically the 3,5-positional ambiguity).

Nomenclature and Identifiers

| Parameter | Detail |

| Chemical Name | (5-Ethyl-1-methyl-1H-pyrazol-3-yl)methanol |

| CAS Number | 709674-67-9 |

| Molecular Formula | C₇H₁₂N₂O |

| Molecular Weight | 140.18 g/mol |

| SMILES | CCC1=CC(CO)=NN1C |

| InChI Key | VUXBCYRZWBSZND-UHFFFAOYSA-N |

Structural Features

The molecule consists of a five-membered pyrazole ring characterized by:

-

N1-Methylation: Fixes the tautomeric equilibrium, locking the bond order and defining the C3 and C5 positions.

-

C5-Ethyl Group: Provides a small hydrophobic moiety that often occupies the hydrophobic pocket (e.g., the gatekeeper region) in protein kinase active sites.

-

C3-Hydroxymethyl Group: A polar handle acting as both a hydrogen bond donor and acceptor; serves as the primary vector for further synthetic elaboration.

Synthetic Pathways and Regioselectivity

The synthesis of (5-Ethyl-1-methyl-1H-pyrazol-3-yl)methanol is non-trivial due to the challenge of regiocontrol during the pyrazole ring formation. The standard industrial route involves a Claisen condensation followed by cyclization and reduction.

Retrosynthetic Analysis

The primary alcohol is derived from the reduction of the corresponding ester (Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate ). This ester is formed via the Knorr Pyrazole Synthesis using methylhydrazine and a 2,4-dioxoester derivative.

Detailed Protocol

Step 1: Claisen Condensation

-

Reagents: 2-Butanone, Diethyl oxalate, Sodium ethoxide (NaOEt).

-

Mechanism: Deprotonation of 2-butanone at the methyl position (kinetic control) or methylene position (thermodynamic control) determines the product. For the 5-ethyl scaffold, condensation must occur at the methyl group of 2-butanone to form Ethyl 2,4-dioxohexanoate .

-

Note: Regioisomeric purity at this stage is critical.

Step 2: Cyclization (The Regioselectivity Bottleneck)

-

Reagents: Ethyl 2,4-dioxohexanoate, Methylhydrazine.

-

Challenge: Methylhydrazine can attack either carbonyl carbon.

-

Path A (Desired): Attack at C2 (ketone) leads to the 5-ethyl-3-carboxylate isomer.

-

Path B (Undesired): Attack at C4 (ketone next to ethyl) leads to the 3-ethyl-5-carboxylate isomer.

-

-

Optimization: Solvents like ethanol with controlled acid catalysis often favor the formation of the 3-carboxylate-5-alkyl isomer due to steric and electronic factors.

Step 3: Reduction

-

Reagents: Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄) with CaCl₂ in THF.

-

Process: The ester group at C3 is reduced to the primary alcohol.

Synthesis Workflow Diagram

The following diagram illustrates the critical decision points and flow of the synthesis.

Figure 1: Step-wise synthetic pathway highlighting the critical isomer separation stage required to ensure regioisomeric purity.

Physicochemical Profiling

Understanding the physical properties is essential for handling and formulation.

| Property | Value / Description | Relevance |

| Physical State | Solid (Crystalline) or Viscous Oil | Handling and weighing accuracy. |

| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate. | Compatible with standard organic synthesis solvents. |

| LogP (Predicted) | ~0.1 - 0.5 | Hydrophilic; good for lowering lipophilicity in drug candidates. |

| pKa | ~2.0 (Pyrazole N2) | Weakly basic; remains neutral at physiological pH. |

| H-Bond Donors | 1 (OH) | Critical for binding interactions. |

| H-Bond Acceptors | 2 (N2, O) | Interaction with kinase hinge regions. |

Medicinal Chemistry Applications

This scaffold is primarily used as a bioisostere or linker in the development of small molecule inhibitors.

Kinase Inhibition (The "Hinge Binder")

Pyrazole derivatives are privileged structures in kinase drug discovery. The nitrogen atoms in the pyrazole ring often mimic the adenine ring of ATP, forming hydrogen bonds with the hinge region of the kinase.

-

Role of C5-Ethyl: Occupies the hydrophobic gatekeeper pocket, providing selectivity over other kinases.

-

Role of C3-Methanol: Solubilizing group or handle for attaching "tail" moieties that extend into the solvent-exposed region.

Functional Derivatization

The primary alcohol is a versatile handle for late-stage functionalization:

-

Oxidation: To aldehyde (Swern/Dess-Martin) for reductive amination.

-

Halogenation: Conversion to alkyl chloride/bromide (SOCl₂/PBr₃) for Sɴ2 coupling.

-

Tosylation: Activation for displacement by amines or thiols.

Pharmacophore Diagram

Figure 2: Pharmacophore dissection of the (5-Ethyl-1-methyl-1H-pyrazol-3-yl)methanol scaffold.

Handling and Safety (SDS Summary)

While specific toxicological data for this exact CAS may be limited, it should be handled as a standard organic intermediate.

-

Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).

-

Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust or vapors.

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the alcohol functionality over long periods.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11235287 (Isomer Analogues). Retrieved from .

-

Fisher Scientific. Safety Data Sheet: Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (Structural Analog Safety Data). Retrieved from .

-

ChemicalBook. 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis and properties. Retrieved from .

-

BLD Pharm. Product Analysis: (5-Ethyl-1-methyl-1H-pyrazol-3-yl)methanol (CAS 709674-67-9).[2][1][3] Retrieved from .

-

Chem-Impex International. Pyrazole Building Blocks in Medicinal Chemistry. Retrieved from .

Strategic Functionalization of Pyrazole Methanol Scaffolds: A Comprehensive Guide to Structure-Activity Relationships and Synthetic Methodologies

Executive Summary

The pyrazole ring is universally recognized as a "privileged scaffold" in medicinal and agricultural chemistry. However, the specific incorporation of a methanol moiety (hydroxymethyl group) at the N1, C3, or C5 positions profoundly alters the physicochemical and pharmacodynamic properties of the core heterocycle. As a Senior Application Scientist, I have observed that this functional group serves not merely as a solubilizing appendage, but as a critical hydrogen-bonding pharmacophore, a steric director, and a highly reactive handle for downstream diversification.

This whitepaper explores the Structure-Activity Relationship (SAR) of pyrazole methanol compounds, detailing their mechanistic roles in kinase inhibition and agrochemical design, while providing field-proven, self-validating protocols for their synthesis and biological evaluation.

Core SAR Principles of Pyrazole Methanols

The regiochemistry of the hydroxymethyl substitution dictates the molecule's behavior in biological systems and synthetic workflows:

-

N1-Methanol (Hemiaminals): Compounds such as (5-Methyl-3-phenylpyrazol-1-yl)methanol act as reactive intermediates. The labile N-CH₂-OH motif functions as a "masked" formaldehyde equivalent, making it a critical bidentate ligand precursor and an electrophile in condensation reactions 1.

-

C3/C5-Methanol: Substitution at the carbon atoms provides a stable hydrogen bond donor/acceptor pair. The methylene spacer grants rotational freedom, allowing the hydroxyl group to dynamically orient itself to optimize interactions with target protein residues 2.

Targeted Application: Dual EGFR/VEGFR-2 Kinase Inhibition

In the development of targeted oncology therapeutics, SAR studies have demonstrated that extending the pyrazole methanol terminal arm with an N-phenyl ring allows the molecule to orient deep into buried hydrophobic pockets. This extra binding site is inaccessible to standard ATP-competitive inhibitors because it lies beyond the gatekeeper residues (VEGFR-2 at Val105; EGFR at Thr790). The pyrazole methanol derivatives establish critical hydrogen bonds while occupying this hydrophobic space, leading to potent dual inhibition 3.

Table 1: Quantitative SAR Data for Pyrazole-Based Dual Kinase Inhibitors

| Compound | Structural Modification | EGFR IC₅₀ (µM) | VEGFR-2 IC₅₀ (µM) | HepG-2 IC₅₀ (µM) |

| Erlotinib (Ref) | Standard Tyrosine Kinase Inhibitor | 0.063 | N/A | N/A |

| Sorafenib (Ref) | Standard Tyrosine Kinase Inhibitor | N/A | 0.041 | N/A |

| Compound 12 | Extended pyrazole methanol terminal arm | 0.071 | 0.098 | 3.74 |

Data sourced from recent SAR evaluations of 4-methoxyphenyl pyrazole derivatives 3.

Dual EGFR/VEGFR-2 inhibition pathway by pyrazole methanol derivatives.

Synthetic Workflows and Regiochemical Control

The synthesis of C3/C5 pyrazole methanols typically begins with the cyclocondensation of 1,3-dicarbonyls and hydrazines. Traditional thermal heating often leads to degradation and poor regioselectivity. To combat this, microwave-assisted synthesis is employed.

Protocol: Microwave-Assisted Synthesis & Regioselective Validation

This protocol is designed as a self-validating system to ensure the correct regioisomer is isolated before downstream biological testing.

Step 1: Microwave Cyclocondensation

-

Action: React the substituted hydrazine with a 1,3-dicarbonyl compound in ethanol under microwave irradiation (150W, 80°C, 15 mins).

-

Causality: Microwave irradiation provides uniform, instantaneous heating, significantly reducing reaction times and minimizing the thermal degradation of sensitive intermediates that occurs during prolonged reflux 2.

Step 2: DIBAL-H Reduction

-

Action: Dissolve the purified pyrazole ester intermediate in anhydrous THF at 0°C. Add Diisobutylaluminum hydride (DIBAL-H) dropwise.

-

Causality: DIBAL-H is selected over stronger reducing agents like LiAlH₄ to prevent over-reduction or unintended ring opening of the pyrazole core.

Step 3: Emulsion-Free Quenching (Self-Validating Recovery)

-

Action: Quench the reaction strictly with a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) and stir vigorously for 1 hour until two distinct, clear phases form.

-

Causality: This is not merely a quenching step; it is a self-validating recovery mechanism. Aluminum-based reductions notoriously form gelatinous emulsions that trap polar products like pyrazole methanols. Rochelle's salt chelates the aluminum ions, forcing quantitative phase separation and ensuring accurate yield calculation.

Step 4: HMBC NMR Validation

-

Action: Perform 1H NMR and Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy.

-

Causality: Cyclocondensation of asymmetrical 1,3-dicarbonyls yields a mixture of C3 and C5 regioisomers. 1D NMR is insufficient to distinguish them due to similar chemical shifts. HMBC provides 2-3 bond correlations between the hydroxymethyl protons and the pyrazole ring carbons, definitively validating the regiochemistry of the synthesized compound 2.

Microwave-assisted synthesis and HMBC NMR validation workflow.

Biological Evaluation Protocols

Pyrazole-methanol derivatives frequently exhibit potent antiproliferative activity by inducing G2/M cell cycle arrest 1. To accurately map this SAR, robust cell cycle analysis is required.

Protocol: Cell Cycle Analysis via Flow Cytometry

1. Treatment & Fixation: Treat target cells (e.g., HepG-2) with the pyrazole methanol compound at its IC₅₀ concentration for 24 hours. Trypsinize, wash with cold PBS, and fix in 70% cold ethanol at -20°C for ≥2 hours. Causality: Cold ethanol rapidly dehydrates the cells, permeabilizing the membrane while preserving cellular architecture. This allows the intercalating dye to enter the nucleus without lysing the cell.

2. Staining: Resuspend the fixed cells in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide (PI). Incubate in the dark for 30 mins at room temperature. Causality: PI binds indiscriminately to all double-stranded nucleic acids. The addition of RNase A selectively degrades RNA, ensuring the fluorescence intensity is strictly proportional to DNA content. Without this, the G1, S, and G2/M phases cannot be accurately resolved.

3. Acquisition & Self-Validation: Analyze via flow cytometry. Self-Validation: Before recording experimental data, assess the vehicle control (0.1% DMSO). Ensure the Coefficient of Variation (CV) of the G1 peak is <5%. A CV >5% indicates poor instrument alignment or incomplete RNA degradation, rendering the SAR data invalid.

Agrochemical Applications: Beyond Oncology

The utility of the pyrazole methanol scaffold extends well beyond human therapeutics. In agrochemical development, the hydroxymethyl group serves as a critical intermediate for synthesizing 1,3,4-thiadiazole-containing pyrazole oximes.

By oxidizing the pyrazole methanol to a carbaldehyde and subsequently condensing it with hydroxylamine, researchers generate novel oxime derivatives. These compounds act as non-competitive antagonists of γ-aminobutyric acid (GABA)-gated chloride channels in the insect central nervous system. By blocking these channels, the pyrazole derivatives induce a state of fatal hyperexcitation, highlighting the scaffold's versatility in rational insecticide design 4.

References

- (5-Methyl-3-phenylpyrazol-1-yl)methanol | 369401-86-5 | Benchchem. Benchchem.

- (5-Butyl-1H-pyrazol-3-yl)methanol | Benchchem. Benchchem.

- Design, Synthesis, and SAR Studies of Novel 4-Methoxyphenyl Pyrazole and Pyrimidine Derivatives as Potential Dual Tyrosine Kinase Inhibitors Targeting both EGFR and VEGFR-2.

- Structure-Activity Relationship of Thiadiazole Oximes: A Comparative Guide for Novel Insecticide Development. Benchchem.

Sources

Methodological & Application

Advanced Application Note: (5-Ethyl-1-methyl-1H-pyrazol-3-yl)methanol as a Versatile Building Block in Organic and Medicinal Chemistry

Executive Summary & Molecular Profile

(5-Ethyl-1-methyl-1H-pyrazol-3-yl)methanol (CAS: 709674-67-9) is a highly versatile heterocyclic building block extensively utilized in both pharmaceutical drug discovery and agrochemical development [1]. The molecule features a metabolically stable pyrazole core that acts as an excellent hydrogen-bond acceptor, paired with a C3-hydroxymethyl group that serves as a flexible synthetic handle.

In advanced organic synthesis, this compound is rarely the final active pharmaceutical ingredient (API). Instead, it is a critical intermediate. The pyrazole ring's electron-rich nature allows for selective functionalization (e.g., C4-halogenation), while the hydroxymethyl group can be oxidized to aldehydes/carboxylic acids or activated into leaving groups (tosylates/mesylates) for nucleophilic displacement. This dual-functionalization capability makes it indispensable for constructing complex macrocycles and multi-heterocycle scaffolds[2].

Retrosynthetic Strategy & Synthetic Workflow

The synthesis of (5-Ethyl-1-methyl-1H-pyrazol-3-yl)methanol and its functionalized derivatives relies on a highly predictable and scalable pathway. The foundational pyrazole ring is typically constructed via a classical Knorr cyclocondensation between a 1,3-dicarbonyl compound and methylhydrazine. This yields an ester intermediate, which is subsequently manipulated.

Figure 1: Retrosynthetic and forward synthesis workflow for pyrazole methanol derivatives.

Causality in Reagent Selection

-

Bromination prior to reduction: Performing electrophilic aromatic substitution (bromination) on the ester rather than the alcohol prevents unwanted oxidation or side reactions at the hydroxymethyl position.

-

Lithium Borohydride (

) vs. Lithium Aluminum Hydride (

Validated Experimental Protocols

The following protocols are adapted from validated industrial patents and peer-reviewed methodologies, designed to be self-validating systems where physical or analytical cues confirm reaction success.

Protocol A: Regioselective C4-Bromination

Purpose: To install a cross-coupling handle (bromide) at the C4 position of the pyrazole core.

-

Preparation: Dissolve Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate (1.0 eq, e.g., 11.5 mmol) in glacial acetic acid (1.5 mL/mmol).

-

Reagent Addition: Prepare a 1.0 M solution of

in acetic acid. Add 2.0 eq of this solution dropwise at room temperature (RT).-

Causality: Dropwise addition controls the exothermic nature of the electrophilic aromatic substitution. Acetic acid acts as both solvent and catalyst, polarizing the bromine molecule to generate the active electrophile (

).

-

-

Reaction Monitoring (Self-Validation): Stir for 18 hours. The initial reddish-brown color of bromine will dissipate as it is consumed. A persistent slight orange/brown tint indicates a slight excess of bromine, confirming complete consumption of the starting material.

-

Workup: Pour the mixture into ice water and quench with 10% aqueous sodium thiosulfate (

).-

Self-Validation: The mixture will turn colorless as thiosulfate reduces unreacted

to benign bromide ions.

-

-

Extraction: Extract with ethyl acetate, wash with brine, dry over a water-resistant filter (or

), and concentrate under reduced pressure.-

Analytical Check: LC-MS should confirm the product at

min with

-

Protocol B: Chemoselective Ester Reduction

Purpose: To convert the ester to the target hydroxymethyl handle without dehalogenation.

-

Preparation: Dissolve the brominated ester from Protocol A (1.0 eq) in anhydrous THF (15 mL/g of substrate) under an inert atmosphere.

-

Reduction: Add Lithium borohydride (

, 1.2 to 1.5 eq) portionwise at RT.-

Causality: Portionwise addition safely manages the evolution of hydrogen gas caused by trace moisture.

-

-

Heating: Stir for 20 hours at RT, then elevate the temperature to 60 °C for 22 hours to drive the reaction to completion.

-

Quenching & Workup (Self-Validation): Cool to RT and carefully dilute with saturated aqueous ammonium chloride (

).-

Self-Validation: Effervescence will occur as unreacted hydride is neutralized. The cessation of bubbling indicates a safe, fully quenched system.

-

-

Isolation: Extract with ethyl acetate, wash with brine, dry, and concentrate to yield (4-bromo-5-ethyl-1-methyl-1H-pyrazol-3-yl)methanol [2].

Applications in Medicinal and Agricultural Chemistry

The structural modularity of (5-Ethyl-1-methyl-1H-pyrazol-3-yl)methanol has led to its incorporation into highly potent biological agents across different disciplines.

Figure 2: Divergent biological applications of the pyrazole methanol scaffold.

Oncology: MCL-1 Inhibitors (Macrocyclic Indole Derivatives)

In cancer pathology, the upregulation of MCL-1 (an anti-apoptotic BCL-2 family protein) is a primary mechanism for tumor survival and therapeutic resistance. Researchers at Bayer AG utilized the brominated derivative of (5-Ethyl-1-methyl-1H-pyrazol-3-yl)methanol to synthesize macrocyclic indole derivatives. By converting the hydroxymethyl group to a leaving group, they successfully alkylated an indole nitrogen. Subsequent Suzuki couplings at the C4-bromide position closed the macrocycle. These compounds tightly bind to the BH-3 domain of MCL-1, blocking its interaction with pro-apoptotic proteins (BAK/BAX) and restoring the intrinsic apoptotic pathway in malignant cells [2].

Agrochemicals: Antifungal and Antibacterial Agents

In agricultural chemistry, the pyrazole core was integrated with a 1,3,4-oxadiazole sulfone moiety to combat phytopathogenic fungi and bacteria. Su et al. demonstrated that derivatives containing the 2-(5-ethyl-1-methyl-1H-pyrazol-3-yl)-5-(methylsulfonyl)-1,3,4-oxadiazole structure exhibited potent broad-spectrum activity. Specifically, these compounds showed exceptional in vivo control against rice bacterial leaf blight (Xanthomonas oryzae), outperforming commercial standards like bismerthiazol and thiodiazole-copper [3].

Quantitative Data Summary

The following table summarizes the optimized reaction parameters for the key transformations of the (5-Ethyl-1-methyl-1H-pyrazol-3-yl)methanol scaffold, enabling rapid protocol adoption.

| Transformation | Starting Material | Reagents & Equivalents | Solvent / Temp | Time | Typical Yield / Outcome |

| C4-Bromination | Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate | Acetic Acid / RT | 18 h | Quantitative (crude used directly) [2] | |

| Ester Reduction | Ethyl 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylate | THF / RT | 42 h | High purity via LC-MS [2] | |

| Thioetherification | 2-mercapto-1,3,4-oxadiazole intermediate | Dimethyl sulfate or Alkyl Halide (RX) | Ethanol / Reflux | 4-6 h | 38% - 79% (post-crystallization) [3] |

| Sulfone Oxidation | Pyrazole-oxadiazole thioether | Acetic Acid / RT | 2-4 h | High purity sulfone derivatives [3] |

References

- Thede, K., Mengel, A., Christ, C., Kuhnke, J., Johannes, S. A. L., & Buchgraber, P. (2024). Substituted macrocyclic indole derivatives (U.S. Patent No. 11,891,404 B2). U.S.

-

Su, S., Zhou, X., Zhou, Y., Liao, G., Shi, L., Yang, X., Zhang, X., & Jin, L. (2014). Synthesis and Biological Evaluation of Novel Sulfone Derivatives Containing 1,3,4-Oxadiazole Moiety. World Journal of Organic Chemistry, 2(1), 18-27.[Link]

Application Note: Modular Synthesis of Pyrazole-Based Kinase Inhibitors

Introduction: The Pyrazole Scaffold in Kinase Inhibition[1][2]

The pyrazole ring is a "privileged scaffold" in kinase inhibitor design due to its ability to mimic the adenine ring of ATP. Its planar structure and capacity to function as both a hydrogen bond donor (NH) and acceptor (N:) allow it to form critical interactions with the "hinge region" of the kinase ATP-binding pocket.

Prominent examples include Ruxolitinib (JAK1/2 inhibitor), Crizotinib (ALK/ROS1 inhibitor), and Tozasertib (Aurora kinase inhibitor).

The Synthetic Challenge: Regioselectivity

The primary failure mode in pyrazole synthesis is regioselectivity . The classical Knorr synthesis (condensing hydrazines with 1,3-dicarbonyls) often yields a mixture of 1,3- and 1,5-isomers, which are difficult to separate and possess vastly different biological activities.

This Application Note details a modular, regiocontrolled protocol designed to avoid isomeric mixtures. We utilize an enaminone-based approach for ring construction, followed by Chan-Lam oxidative coupling for N-arylation, ensuring high purity and structural integrity.

Retrosynthetic Strategy & Logic

To maintain structural flexibility for Structure-Activity Relationship (SAR) studies, we employ a convergent strategy. The inhibitor is disconnected into three modules: the Hinge Binder (Pyrazole core), the Selectivity Filter (Aryl/Heteroaryl group), and the Solubilizing Tail .

Diagram 1: Retrosynthetic Analysis of a Pyrazole Kinase Inhibitor

Caption: Retrosynthetic logic prioritizing late-stage N-arylation to allow diverse library generation.

Core Protocol 1: Regioselective De Novo Synthesis

Objective: Synthesize a 4-substituted-1H-pyrazole core with perfect regiocontrol. Method: Cyclocondensation of an Enaminone with Hydrazine.

Scientific Rationale

Direct condensation of unsymmetrical 1,3-diketones with hydrazines is governed by subtle steric/electronic factors, often leading to mixtures. By converting a ketone into an enaminone (using DMF-DMA), we create a polarized system where the hydrazine nitrogen attacks the

Reagents & Equipment[1][3][4][5]

-

Substrate: Acetophenone derivative or Heteroaryl ketone (10 mmol)

-

Reagent:

-Dimethylformamide dimethyl acetal (DMF-DMA) -

Reagent: Hydrazine hydrate (NH

NH -

Solvent: Ethanol (EtOH), anhydrous

-

Equipment: Microwave reactor (optional) or Reflux condenser

Step-by-Step Methodology

-

Enaminone Formation:

-

Dissolve the ketone (1.0 equiv) in DMF-DMA (5.0 equiv). No additional solvent is typically required.

-

Heat to 100°C for 4–12 hours under N

. -

Checkpoint: Monitor by TLC/LC-MS.[1] The enaminone is usually a yellow/orange solid.

-

Workup: Evaporate excess DMF-DMA under reduced pressure. The residue is often pure enough for the next step. If not, recrystallize from hexanes/EtOAc.

-

-

Cyclization:

-

Dissolve the crude enaminone in EtOH (0.5 M concentration).

-

Add Hydrazine hydrate (1.2 equiv) dropwise at 0°C (exothermic).

-

Allow to warm to Room Temperature (RT) and stir for 1 hour. Then heat to reflux for 2 hours to ensure dehydration.

-

Workup: Cool to RT. Pour into ice water. The pyrazole product typically precipitates. Filter, wash with cold water, and dry under vacuum.

-

Core Protocol 2: Copper-Catalyzed N-Arylation (Chan-Lam)

Objective: Install the aryl group on the pyrazole nitrogen (N1) under mild conditions. Method: Oxidative coupling using Aryl Boronic Acids.[2][3]

Scientific Rationale

Standard S

The Chan-Lam coupling uses Cu(II) and operates in air (O

Reagents & Equipment[1][3][4][5]

-

Substrate: Pyrazole core (from Protocol 1)

-

Coupling Partner: Aryl Boronic Acid (1.5–2.0 equiv)

-

Catalyst: Copper(II) Acetate [Cu(OAc)

] (0.1–1.0 equiv; often stoichiometric for faster rates) -

Base: Pyridine (2.0 equiv) or Et

N -

Solvent: Dichloromethane (DCM) or Methanol (MeOH)

-

Atmosphere: Open air or O

balloon (preferred)

Step-by-Step Methodology

-

Reaction Setup:

-

To a round-bottom flask equipped with a stir bar, add the Pyrazole (1.0 mmol), Aryl Boronic Acid (2.0 mmol), and Cu(OAc)

(1.0 mmol). -

Note on Catalyst Loading: While catalytic (10-20 mol%) protocols exist, stoichiometric copper is recommended for library synthesis to ensure completion within 4–6 hours.

-

-

Initiation:

-

Add DCM (5 mL) and Pyridine (2.0 mmol).

-

Stir vigorously open to the air. If the reaction is sluggish, attach an O

balloon.

-

-

Monitoring & Workup:

-

Monitor by LC-MS.[1] The intermediate copper complex may be visible; look for the disappearance of the pyrazole mass.

-

Quench: Dilute with EtOAc, wash with saturated aqueous NH

Cl (to sequester Cu), followed by brine. -

Purification: Flash column chromatography (Hexane/EtOAc).

-

Diagram 2: Chan-Lam Coupling Workflow

Caption: Oxidative cross-coupling workflow for N-arylation under aerobic conditions.

Data Summary & Troubleshooting

Reaction Conditions Comparison Table

| Parameter | Knorr Synthesis (Classic) | Enaminone Route (Recommended) |

| Regioselectivity | Poor (Mixtures of 1,3 and 1,5) | Excellent (>95:5) |

| Conditions | Acidic/Basic reflux | Neutral/Mild |

| Purification | Difficult Chromatography | Precipitation/Filtration |

| Scope | Limited by steric clash | Tolerates bulky aryls |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Enaminone formation stalls | Moisture in solvent or old DMF-DMA | Use fresh DMF-DMA; add molecular sieves; increase temp to 110°C. |

| Chan-Lam yield is low | "Wet" boronic acid (boroxine formation) | Add 4Å molecular sieves to the reaction; slow addition of boronic acid. |

| N-Arylation regioselectivity | Steric hindrance on pyrazole C3/C5 | If C3 and C5 are different, Chan-Lam favors the less sterically hindered Nitrogen. |

| Copper removal issues | Residual Cu in product (blue tint) | Wash organic layer with 10% ethylenediamine or aqueous NH |

References

-

Regioselective Synthesis of Pyrazoles via Enaminones Review of enaminone chemistry and its application in heterocycle synthesis. Source:

-

Chan-Lam Coupling: Mechanism and Application Comprehensive guide to copper-catalyzed C-N bond formation. Source:

-

Synthesis of N-Aryl-C-nitroazoles via Chan-Lam Specific protocol for arylation of electron-deficient pyrazoles. Source:

-

Application Note: Synthesis of Pyrazole-Based Kinase Inhibitors General workflow for Suzuki-Miyaura coupling on pyrazole cores. Source:

Sources

Application Note: Analytical Strategies for Pyrazole Compounds

Topic: Analytical Methods for Pyrazole Compound Analysis Content Type: Application Note & Protocol Guide Audience: Senior Researchers & Drug Development Scientists

Overcoming the Challenges of Tautomerism, Regioisomerism, and Polarity in Drug Discovery

Abstract

Pyrazole derivatives constitute the core scaffold of numerous blockbuster drugs (e.g., Celecoxib, Sildenafil, Rimonabant) and agrochemicals. However, their analysis presents unique challenges: annular tautomerism in

The Core Challenge: Tautomerism & Regioisomerism

The Tautomeric Equilibrium (Expert Insight)

The most frequent analytical pitfall in pyrazole analysis is the misinterpretation of NMR signals due to annular tautomerism. In

-

The Phenomenon: In non-polar solvents (e.g.,

), this exchange is often intermediate on the NMR timescale, leading to broadened peaks or coalesced signals that obscure coupling constants. -

The Solution: Using a hydrogen-bond accepting solvent like DMSO-

slows the proton exchange rate via intermolecular hydrogen bonding, often resolving distinct tautomers or sharpening the averaged signals.

Regioisomerism in Synthesis

Alkylation of the pyrazole ring often yields a mixture of isomers (e.g., 1,3-disubstituted vs. 1,5-disubstituted). These isomers have identical mass (

Structural Elucidation: NMR Protocols

Protocol A: Distinguishing Tautomers via Variable Temperature (VT) NMR

Objective: To resolve broad signals caused by rapid proton exchange and confirm the presence of tautomers versus impurities.[1]

Materials:

-

High-field NMR Spectrometer (400 MHz minimum, 600 MHz recommended).

-

Solvents:

(for fast exchange),

Workflow:

-

Standard Acquisition (298 K): Acquire

NMR in-

Success Criteria: Sharp peaks with visible coupling (

Hz). If peaks are broad, proceed to step 2.

-

-

Low-Temperature Acquisition (233 K - 273 K):

-

Coalescence Experiment (High Temp):

-

Heat to 323 K or 343 K.

-

Result: Peaks coalesce into a single sharp set (average environment).

-

Validation: If peaks sharpen at high and low temperatures but are broad at room temp, the issue is dynamic tautomerism, not sample impurity.

-

Chromatographic Separation: HPLC & UHPLC

Mobile Phase pH Strategy

Pyrazoles are weak bases (

-

Low pH (pH < 2.5): Pyrazole is protonated (

). Retention on C18 is reduced due to charge, but peak shape is often better due to suppression of silanol interactions. -

Neutral/High pH: Pyrazole is neutral. Retention increases on C18.

-

Recommendation: Use 0.1% Formic Acid (pH ~2.7) for general screening. For polar pyrazoles that elute in the void volume, switch to HILIC or High pH RP (using hybrid columns stable to pH 10, like Waters XBridge).

Protocol B: Separation of N-Alkylated Regioisomers

Objective: Separate 1,3-dimethylpyrazole from 1,5-dimethylpyrazole isomers.

Instrumentation: UHPLC with PDA or MS detection. Column: C18 (e.g., Agilent ZORBAX Eclipse Plus or Phenomenex Kinetex), 1.7 µm, 2.1 x 50 mm.

Step-by-Step Method:

-

Mobile Phase Preparation:

-

A: Water + 0.1% Formic Acid (buffer).[2]

-

B: Acetonitrile (MeCN) + 0.1% Formic Acid.

-

-

Gradient Profile:

-

Initial: 5% B (Hold 1 min to trap polar isomers).

-

Ramp: 5% to 60% B over 8 minutes.

-

Wash: 95% B for 2 mins.[2]

-

-

Detection:

-

UV at 254 nm (aromatic ring) and 220 nm (end absorption).

-

Note: 1,5-isomers typically elute after 1,3-isomers on C18 due to steric hindrance shielding the nitrogen, slightly increasing lipophilicity (check specific derivatives as this rule varies with substituents).

-

Mass Spectrometry & Derivatization

GC-MS Analysis (The Derivatization Necessity)

Polar pyrazoles (containing

Protocol C: Silylation for GC-MS

-

Sample: 1 mg dry pyrazole.

-

Reagent: Add 50 µL BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

-

Solvent: Add 100 µL anhydrous Pyridine or Ethyl Acetate.

-

Reaction: Incubate at 70°C for 30 minutes.

-

Injection: Inject 1 µL into GC (Split 1:50).

LC-MS Fragmentation Patterns

-

Ionization: ESI+ (M+H).

-

Diagnostic Fragments:

-

Loss of HCN (

27) is characteristic of the pyrazole ring cleavage. -

Loss of

( -

Example: A parent ion of

150 often shows a daughter at

-

Visualized Workflows (Graphviz)

Diagram 1: Analytical Decision Matrix for Pyrazoles

This workflow guides the selection of the correct analytical technique based on sample properties.

Caption: Decision tree for selecting analytical methods based on pyrazole substitution and stability.

Diagram 2: Tautomerism Mechanism & Detection

Visualizing why NMR signals broaden and how to stabilize them.

Caption: Impact of solvent and proton transfer kinetics on NMR signal resolution.

Quantitative Data Summary

| Parameter | HPLC (Reverse Phase) | GC-MS | NMR ( |

| Primary Utility | Purity, Regioisomer Separation | Volatile Impurities, Mass ID | Structural Confirmation, Tautomer Ratio |

| Sample Req | Soluble in Water/MeCN/MeOH | Volatile or Derivatized | ~5-10 mg dissolved |

| Key Limitation | Co-elution of isomers | Requires derivatization for N-H | Time-averaged signals (broadening) |

| Optimization | pH control (Formic Acid vs TFA) | Silylation (BSTFA) | Solvent (DMSO vs |

| Detection Limit | Low ppm (UV/MS) | ppb (SIM mode) | ~1-5% impurity level |

References

-

IntechOpen. (2018). Derivatization Methods in GC and GC/MS. Retrieved from [Link]

-

National Institutes of Health (NIH). (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]

-

SIELC Technologies. (2018). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from [Link]

-

Universitat Autònoma de Barcelona. (2011). Preparation, separation and characterization of two pyrazolic regioisomers. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]

- 4. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]

- 5. Derivatization Methods in GC and GC/MS | IntechOpen [intechopen.com]

- 6. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Note: (5-Ethyl-1-methyl-1H-pyrazol-3-yl)methanol as a Critical Pharmacophore in Next-Generation MCL-1 Inhibitors

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Introduction & Scientific Rationale

The development of targeted anticancer agents frequently relies on the precise spatial arrangement of functional groups to disrupt protein-protein interactions (PPIs). One of the most challenging, yet highly validated, targets in oncology is Myeloid Cell Leukemia 1 (MCL-1) , an anti-apoptotic member of the BCL-2 protein family [1]. MCL-1 is frequently amplified in human cancers, where it sequesters pro-apoptotic proteins (such as BAK and BAX), thereby conferring resistance to standard chemotherapies [2].

Recent breakthroughs in macrocyclic chemistry have led to the discovery of BRD-810 , a highly potent and selective MCL-1 inhibitor [1]. A critical structural feature of this class of macrocyclic indole derivatives is the incorporation of the (5-ethyl-1-methyl-1H-pyrazol-3-yl)methyl moiety. Derived from the building block (5-Ethyl-1-methyl-1H-pyrazol-3-yl)methanol (CAS: 709674-67-9), this pyrazole pharmacophore is essential for anchoring the inhibitor deep within the hydrophobic BH3-binding groove of MCL-1 [2].

The Clinical Conundrum: Efficacy vs. Cardiotoxicity

Historically, long-term inhibition of MCL-1 has been associated with severe cardiotoxicity, as healthy cardiomyocytes rely on MCL-1 for survival. The design principle behind BRD-810 leverages a unique pharmacokinetic strategy: rapid systemic clearance [1]. By utilizing the (5-ethyl-1-methyl-1H-pyrazol-3-yl) scaffold within a macrocycle, researchers achieved a compound that induces rapid, irreversible apoptosis in cancer cells within a 4-hour window, but is cleared from the plasma fast enough to spare cardiac tissue[3].

Mechanism of action: BRD-810 disrupts the MCL-1/BAK complex to trigger apoptosis.

Synthetic Integration of the Pyrazole Pharmacophore

The synthesis of the macrocyclic core requires the highly chemoselective preparation of (5-Ethyl-1-methyl-1H-pyrazol-3-yl)methanol. The precursor, an ethyl pyrazole-3-carboxylate derivative (often halogenated at the 4-position to enable subsequent cross-coupling), must be reduced without cleaving the sensitive carbon-halogen bond or over-reducing the pyrazole ring [2].

Once synthesized, the primary hydroxyl group of the methanol derivative serves as a versatile synthetic handle. It is typically activated (via mesylation or tosylation) to facilitate an S_N2 displacement by the indole core, forming the critical linkage that will eventually be cyclized into the final macrocyclic drug[2].

Synthetic pipeline for incorporating the pyrazole pharmacophore into BRD-810.

Experimental Protocols

Protocol A: Chemoselective Reduction to (5-Ethyl-1-methyl-1H-pyrazol-3-yl)methanol

Purpose: To reduce the ester precursor to the primary alcohol while preserving the aryl bromide required for downstream macrocyclization. Causality: Lithium borohydride (LiBH₄) is explicitly chosen over Lithium aluminum hydride (LiAlH₄). LiAlH₄ is overly aggressive and risks hydrodehalogenation of the 4-bromo substituent. LiBH₄ provides the exact thermodynamic balance needed to reduce the ester chemoselectively [2].

Step-by-Step Procedure:

-

Preparation: In an oven-dried, argon-purged flask, dissolve Ethyl 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylate (2.97 g, ~11.4 mmol) in anhydrous Tetrahydrofuran (THF) (45 mL).

-

Reagent Addition: Cool the mixture to 0 °C using an ice bath. Add Lithium borohydride (310 mg, 14.2 mmol, ~1.25 eq) portion-wise to control the evolution of hydrogen gas.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature (rt) for 20 hours. Monitor completion via TLC (Hexanes/EtOAc 1:1) or LC-MS.

-

Quenching (Self-Validation Step): Cool the flask back to 0 °C. Slowly add water (10 mL) dropwise, followed by saturated aqueous NH₄Cl (20 mL). Rationale: This safely decomposes unreacted LiBH₄ and breaks down the borate complex, preventing emulsion formation during extraction.

-

Extraction & Purification: Extract the aqueous layer with Dichloromethane (DCM) (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the title compound as a solid/oil.

Protocol B: Activation and Indole Alkylation

Purpose: To attach the pyrazole pharmacophore to the macrocyclic indole scaffold. Causality: The primary alcohol is a poor leaving group. Converting it to a mesylate allows for a highly efficient S_N2 displacement by the nucleophilic nitrogen/oxygen of the indole precursor under mild basic conditions, preventing unwanted side reactions on the indole core.

Step-by-Step Procedure:

-

Activation: Dissolve (5-Ethyl-1-methyl-1H-pyrazol-3-yl)methanol (1.0 eq) in anhydrous DCM. Add Triethylamine (TEA) (3.0 eq) and cool to 0 °C. Add Methanesulfonyl chloride (MsCl) (1.2 eq) dropwise. Stir for 1 hour, wash with water, dry, and concentrate to yield the mesylate intermediate. Use immediately to prevent degradation.

-

Alkylation: Dissolve the indole core precursor (1.0 eq) in anhydrous DMF. Add Potassium carbonate (K₂CO₃) (2.5 eq) and stir for 15 minutes to deprotonate the nucleophile.

-

Coupling: Add the freshly prepared pyrazole mesylate (1.1 eq) in DMF dropwise. Heat the mixture to 60 °C for 4–6 hours.

-

Workup: Cool to rt, dilute with EtOAc, and wash extensively with LiCl (5% aqueous) to remove DMF. Purify via flash chromatography to isolate the alkylated intermediate.

Protocol C: Cellular Target Engagement (MCL-1/BAK Disruption ELISA)

Purpose: To validate that the synthesized macrocycle successfully penetrates cancer cells and disrupts the MCL-1/BAK interaction. Causality: Biochemical (cell-free) assays often fail to predict in vivo efficacy due to cell permeability issues. This ELISA directly quantifies the disruption of the native PPI within the complex intracellular environment [1].

Step-by-Step Procedure:

-

Cell Treatment: Plate MCL-1 dependent cancer cells (e.g., HMC1-8 or AML cell lines) at

cells/well. Treat with varying concentrations of the synthesized inhibitor (e.g., BRD-810) for 4 hours. -

Lysis: Wash cells with cold PBS. Lyse using non-denaturing CHAPS lysis buffer (1% CHAPS, 150 mM NaCl, 50 mM Tris-HCl pH 7.4) supplemented with protease inhibitors. Rationale: CHAPS preserves the native MCL-1/BAK protein complex; harsher detergents like SDS would artificially disrupt it.

-

Capture: Transfer lysates to a 96-well plate pre-coated with an anti-MCL-1 capture antibody. Incubate overnight at 4 °C.

-

Detection: Wash the plate 3x with PBST. Add an anti-BAK primary antibody, followed by an HRP-conjugated secondary antibody. Develop with TMB substrate and read absorbance at 450 nm. A decrease in signal correlates directly with the inhibitor's ability to displace BAK from MCL-1.

Quantitative Data Presentation

The incorporation of the (5-ethyl-1-methyl-1H-pyrazol-3-yl) moiety into the macrocyclic core (yielding BRD-810) results in a highly optimized biological profile. The table below summarizes the critical performance metrics of BRD-810, demonstrating the successful balance of potency and safety [1][3].

| Assay / Parameter | Metric | Value for BRD-810 | Biological Significance |

| Biochemical Binding | MCL-1 IC₅₀ | < 1 nM | Extremely high affinity for the BH3 groove. |

| Cellular Efficacy | Apoptosis Onset | < 4 hours | Rapid induction of irreversible cancer cell death. |

| Cardiotoxicity Screen | hiPSC-CM Viability (4h) | ~100% | Spares healthy cardiomyocytes due to short exposure. |

| Pharmacokinetics | Plasma Half-life ( | < 2 hours | Rapid systemic clearance prevents AUC-driven toxicity. |

| In Vivo Efficacy | Tumor Regression | Robust | High efficacy in solid/hematological xenograft models without weight loss. |

References

-

Rauh, U., Wei, G., et al. "BRD-810 is a highly selective MCL1 inhibitor with optimized in vivo clearance and robust efficacy in solid and hematological tumor models." Nature Cancer, 2024. Available at:[Link]

- Thede, K., Mengel, A., et al. "Substituted macrocyclic indole derivatives." United States Patent US11891404B2, 2024.

-

Broad Institute Communications. "New drug triggers rapid cell death in cancer models." Broad Institute News, 2024. Available at:[Link]

Mechanistic Rationale: Interfacial Adsorption & Coordination Bonding

Title: Application Note: Pyrazole Derivatives as Advanced Corrosion Inhibitors

Executive Summary Metal corrosion in acidic and aqueous industrial environments represents a critical, multi-billion-dollar challenge, driving the transition from toxic, traditional inhibitors to eco-friendly, high-performance alternatives. Pyrazole and its derivatives—five-membered nitrogen-containing heterocycles—have emerged as highly effective corrosion inhibitors[1]. Their efficacy is rooted in their robust coordination capabilities, tautomeric flexibility, and non-innocent ligand properties, allowing them to achieve inhibition efficiencies exceeding 98% on various metallic substrates[1]. This application note details the mechanistic rationale, computational screening, and standardized experimental protocols for evaluating pyrazole-based corrosion inhibitors.

The superior performance of pyrazole derivatives stems from their unique molecular architecture. The pyrazole ring (C₃H₄N₂) features two vicinal nitrogen atoms and a delocalized π-electron system, making it highly electron-rich[1].

-

Physisorption : In acidic media (e.g., 1M HCl or 1M H₂SO₄), the pyrazole ring undergoes protonation. The metal surface, typically positively charged in acidic solutions, pre-adsorbs aggressive anions (like Cl⁻ or SO₄²⁻). The protonated pyrazole molecules then electrostatically interact with these pre-adsorbed anions, forming a protective physisorbed layer[1].

-

Chemisorption : The non-innocent ligand property of pyrazoles allows them to donate unshared electron pairs from nitrogen atoms directly into the vacant d-orbitals of transition metals (e.g., Fe in mild steel or Cu in copper alloys)[1]. Furthermore, they can accept electrons from the metal into their anti-bonding π* orbitals (retro-donation), creating highly stable coordinate covalent bonds[1].

Mechanistic pathways of pyrazole derivative adsorption on metal surfaces.

Molecular Design & Computational Screening

Before empirical testing, Density Functional Theory (DFT) and Monte Carlo simulations are utilized to predict inhibitor efficacy, saving significant laboratory resources[2].

-

DFT Analysis : Key quantum chemical parameters—such as the energy of the highest occupied molecular orbital (

), lowest unoccupied molecular orbital ( -

Monte Carlo Simulations : These simulations model the interaction of the inhibitor with specific metal crystal facets (e.g., Fe(110)) in simulated solvent environments, providing binding energies that confirm the thermodynamic stability of the protective film[3].

Standardized workflow for evaluating pyrazole-based corrosion inhibitors.

Experimental Protocols for Efficacy Validation

To ensure self-validating and reproducible results, a multi-tiered experimental approach is required. The following protocols detail the standard procedures for evaluating pyrazole derivatives on mild steel in acidic media.

Protocol 1: Gravimetric (Weight Loss) Analysis Causality: Weight loss provides a direct, macroscopic measurement of the corrosion rate over extended periods, serving as the baseline ground truth to validate subsequent electrochemical data.

-

Preparation : Abrade mild steel coupons (e.g., 2 cm × 2 cm × 0.1 cm) using SiC paper (grades 400 to 1200) to ensure a uniform surface roughness. Wash with double-distilled water, degrease with acetone, and dry in a desiccator.

-

Initial Weighing : Record the initial weight (

) of each coupon using an analytical balance (precision ±0.1 mg). -

Immersion : Suspend the coupons in 100 mL of the test solution (e.g., 1M HCl or 1M H₂SO₄) containing varying concentrations of the pyrazole inhibitor (e.g., 0.1 to 1.0 mg/L)[2]. Maintain a blank control (acid only).

-

Incubation : Maintain the temperature at 303 K (or desired test temperatures to calculate thermodynamic parameters) for 24 hours.

-

Final Weighing : Remove the coupons, scrub with a bristle brush under running water to remove corrosion products, rinse with ethanol, dry, and record the final weight (

). -

Calculation : Calculate the corrosion rate (

) and Inhibition Efficiency (

Protocol 2: Electrochemical Impedance Spectroscopy (EIS)

Causality: EIS is a non-destructive technique that quantifies the polarization resistance (

-

Cell Setup : Utilize a standard three-electrode cell: Mild steel as the working electrode (WE, 1 cm² exposed area), a platinum counter electrode (CE), and a saturated calomel electrode (SCE) as the reference.

-

Steady-State Validation : Immerse the WE in the test solution for 30–60 minutes to establish a stable Open Circuit Potential (OCP). Self-validation step: Do not proceed until the OCP drift is less than ±2 mV/min.

-

Measurement : Apply a sinusoidal AC voltage perturbation of 10 mV peak-to-peak around the OCP. Sweep the frequency from 100 kHz down to 10 mHz.

-

Data Fitting : Fit the resulting Nyquist and Bode plots using an appropriate equivalent electrical circuit (e.g.,

). An increase in

Protocol 3: Potentiodynamic Polarization (PDP) Causality: PDP identifies whether the inhibitor acts on the anodic (metal dissolution) or cathodic (hydrogen evolution) reaction, or both (mixed-type).

-

Preparation : Following the EIS measurement on the same stabilized WE, initiate the potentiodynamic sweep.

-

Sweep Parameters : Scan the potential from -250 mV to +250 mV relative to the OCP at a scan rate of 1.0 mV/s.

-

Tafel Extrapolation : Extrapolate the linear anodic and cathodic Tafel regions to determine the corrosion current density (

) and corrosion potential ( -

Classification : If the shift in

(inhibited vs. blank) is > 85 mV, it is classified as an anodic or cathodic inhibitor. If the shift is < 85 mV, it is a mixed-type inhibitor[3].

Quantitative Benchmarks & Data Presentation

The following table synthesizes the performance metrics of recently developed pyrazole derivatives. Notably, structural modifications—such as the amine group in MPA versus the keto group in MPO—significantly impact the inhibition efficiency[2]. Furthermore, water-soluble pyrazoles like (1H-pyrazol-1-yl)methanol demonstrate extraordinary efficacy in specialized environments, such as copper protection in halogen-treated aqueous systems[4].

| Inhibitor Compound | Medium / Substrate | Optimal Concentration | Inhibition Efficiency (%) | Adsorption Isotherm | Source |

| MPA (3-methyl-1H-pyrazol-5-amine) | 1M H₂SO₄ / Mild Steel | 0.8 mg/L | 96.47% (EIS) | Freundlich | |

| MPO (3-methyl-1H-pyrazol-5-(4H)-one) | 1M H₂SO₄ / Mild Steel | 0.8 mg/L | 85.55% (EIS) | Freundlich | |

| N-PMBSA (Pyrazole-sulfonamide deriv.) | 1.0M HCl / Mild Steel | Optimum | 94.58% (PDP) | Langmuir | |

| N-PBA (Pyrazole-benzamide deriv.) | 1.0M HCl / Mild Steel | Optimum | 92.37% (PDP) | Langmuir | |

| (1H-pyrazol-1-yl)methanol | Aqueous / Copper | N/A | Excellent (0.0057 mpy) | N/A |

Note: MPA's superior performance over MPO is attributed to its lower band gap energy (5.28 eV), facilitating stronger chemisorption with the metal substrate[2].

References

-

Aslam, M., Rani, A., Prajapat, A., et al. (2025). "A comprehensive review on pyrazole derivatives as corrosion inhibitors: Ligand properties, coordination bonding, and interfacial adsorption." Coordination Chemistry Reviews, 538, 216714.[Link]

-

Kaur, N., Kaur, M., Sohal, H. S., et al. (2025). "Amino/Keto Derivatives of Pyrazole as Effective Corrosion Inhibitors for Mild Steel in an Acidic Medium: Surface Morphological, Electrochemical, and Computational Studies." ACS Omega, 10(14), 14343-14361.[Link]

-

Roua, A., Aourabi, S., et al. (2025). "Combined experimental and theoretical insights into pyrazole derivatives as corrosion inhibitors for mild steel in 1 M HCl." Journal of Dispersion Science and Technology.[Link]

- Ecolab USA Inc. (2016). "Water-soluble pyrazole derivatives as corrosion inhibitors.

Sources

- 1. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 2. Amino/Keto Derivatives of Pyrazole as Effective Corrosion Inhibitors for Mild Steel in an Acidic Medium: Surface Morphological, Electrochemical, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. WO2016191677A1 - Water-soluble pyrazole derivatives as corrosion inhibitors - Google Patents [patents.google.com]

Application Note: A Practical Guide to the Development of Antimicrobial Agents from Pyrazole Methanol Scaffolds

Audience: Researchers, scientists, and drug development professionals.

Introduction